5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one
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Overview
Description
5-(Iodomethyl)-5-methyl-1,3-oxazolidin-2-one is a versatile organic compound with a unique structure that includes an oxazolidinone ring substituted with an iodomethyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one typically involves the reaction of α-substituted allyl amines with iodine in the presence of activated amberlyst in chloroform. This method yields the desired oxazolidinone with good efficiency . Another approach involves the iodine-mediated aminohalogenation-oxidation of fluorinated N’-propargyl amidines, which also produces the compound in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the periodic acid-based IL protocol, periodic acid in vanadium pentoxide-mediated IL method, and hydrogen peroxide in vanadium pentoxide-based approach. These methods are preferred due to their high yields, recyclability, cost-effectiveness, and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-5-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes and ketones using reagents like sodium periodate, manganese dioxide, and hydrogen peroxide.
Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, hydrogen peroxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Aldehydes and ketones.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
5-(Iodomethyl)-5-methyl-1,3-oxazolidin-2-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In bioconjugation techniques for labeling and tracking biomolecules.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one involves its reactivity due to the presence of the iodomethyl group. This group can undergo various chemical transformations, making the compound a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-5-methyl-1,3-oxazolidin-2-one
- 5-(Bromomethyl)-5-methyl-1,3-oxazolidin-2-one
- 5-(Fluoromethyl)-5-methyl-1,3-oxazolidin-2-one
Uniqueness
5-(Iodomethyl)-5-methyl-1,3-oxazolidin-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. This reactivity makes it particularly useful in specific synthetic applications where iodine’s larger atomic size and lower electronegativity are advantageous .
Properties
CAS No. |
1397293-43-4 |
---|---|
Molecular Formula |
C5H8INO2 |
Molecular Weight |
241.03 g/mol |
IUPAC Name |
5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8INO2/c1-5(2-6)3-7-4(8)9-5/h2-3H2,1H3,(H,7,8) |
InChI Key |
HVBDFOVRMJOTEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(=O)O1)CI |
Purity |
95 |
Origin of Product |
United States |
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